molecular formula C14H14FNO3S B2648630 2-(2-fluorophenoxy)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide CAS No. 1251615-22-1

2-(2-fluorophenoxy)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide

Cat. No.: B2648630
CAS No.: 1251615-22-1
M. Wt: 295.33
InChI Key: JTAFMEVXEWOWNG-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide is a synthetic acetamide derivative featuring a fluorophenoxy group and a hydroxy-thiophen-3-yl ethyl moiety. Fluorinated aromatic groups (e.g., 2-fluorophenoxy) are common in medicinal chemistry due to their metabolic stability and enhanced binding affinity . The thiophene ring, particularly at the 3-position, is associated with improved solubility and electronic properties, as seen in compounds like verosudil (rac-(2R)-2-(dimethylamino)-N-(1-oxo-1,2-dihydroisoquinolin-6-yl)-2-(thiophen-3-yl)acetamide) .

For example, describes synthesizing N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide using 2-(thiophen-2-yl)acetyl chloride and 2-aminothiophene-3-carbonitrile . A similar approach may apply to the target compound, substituting the fluorophenoxy acid and hydroxy-thiophen ethylamine precursors.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-(2-hydroxy-2-thiophen-3-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3S/c15-11-3-1-2-4-13(11)19-8-14(18)16-7-12(17)10-5-6-20-9-10/h1-6,9,12,17H,7-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAFMEVXEWOWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCC(C2=CSC=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-fluorophenoxy)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide is a synthetic organic compound with potential applications in medicinal chemistry. Its unique structural features include a fluorinated phenoxy group and a thiophenyl moiety, which may confer interesting biological activities. The molecular formula is C14H14FNO3SC_{14}H_{14}FNO_3S with a molecular weight of approximately 295.33 g/mol .

Structural Features

Feature Description
Molecular Formula C14H14FNO3SC_{14}H_{14}FNO_3S
Molecular Weight 295.33 g/mol
Functional Groups Fluorophenoxy, Hydroxy, Thiophenyl

Potential Applications

Given its structural characteristics, this compound may be investigated for:

  • Antimicrobial Activity : Compounds with similar thiophene structures have shown antimicrobial properties.
  • Anti-inflammatory Effects : The hydroxy group may contribute to anti-inflammatory activity by modulating inflammatory pathways.
  • PPAR Ligand Activity : The potential for this compound to act as a ligand for peroxisome proliferator-activated receptors (PPARs) could be explored, as similar compounds have demonstrated such activities in pharmacological studies .

Case Studies and Research Findings

  • Comparative Analysis with Related Compounds :
    • A study comparing various acetamide derivatives revealed that fluorinated compounds often exhibit enhanced biological activity due to increased lipophilicity and binding affinity .
    • For instance, compounds like 2-(4-fluorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide have been noted for their improved stability and potential efficacy over their chloro and bromo counterparts.
  • Screening Assays :
    • While specific assays for this compound are not available, research on related compounds indicates that screening for PPAR activity could yield significant insights into its biological effects. For example, thiazolidinediones have been shown to activate PPARs effectively at low concentrations .

Safety and Toxicology

As of now, there is no documented safety data or toxicological profile available for this compound. Future studies should address potential hazards associated with its use in laboratory settings.

Comparison with Similar Compounds

Structural and Functional Analysis

  • Fluorinated Aromatic Groups: The 2-fluorophenoxy group in the target compound shares similarities with the 2-fluorophenyl group in ’s triazolylthio acetamide. Fluorine atoms enhance bioavailability by reducing cytochrome P450-mediated metabolism .
  • Thiophene Substitution: The hydroxy-thiophen-3-yl ethyl group distinguishes the target compound from verosudil (thiophen-3-yl) and ’s cyanothiophen-2-yl derivatives. The 3-position on thiophene may improve steric compatibility with biological targets compared to 2-substituted analogs .
  • Hydroxy Group: The 2-hydroxyethyl moiety in the target compound likely increases solubility relative to non-polar analogs like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide .

Research Findings and Implications

  • Biological Activity: While direct data on the target compound is absent, verosudil () demonstrates that thiophen-3-yl acetamides can achieve high target specificity. The fluorophenoxy group may similarly enhance binding to kinases or GPCRs .
  • Synthetic Challenges: Coupling fluorophenoxy acids with hydroxy-thiophen ethylamines may require optimized conditions to prevent racemization or side reactions, as seen in ’s synthesis of quaternary ammonium acetamides .
  • Thermodynamic Stability : Density functional theory (DFT) methods, such as those in , could predict the compound’s stability. The Colle-Salvetti correlation-energy formula has been applied to assess electron density in similar molecules .

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